

Quality control parameters for 2-Ethoxy-4-(methoxymethyl)phenol

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | 2-Ethoxy-4-(methoxymethyl)phenol |
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An Application Guide to the Quality Control of **2-Ethoxy-4-(methoxymethyl)phenol**

Abstract

This document provides a comprehensive framework of analytical methodologies and quality control parameters for **2-Ethoxy-4-(methoxymethyl)phenol** (CAS: 5595-79-9), a compound utilized notably in the fragrance industry. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and procedural robustness. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring that each protocol functions as a self-validating system. Key analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity profiling, and various spectroscopic methods (FT-IR, NMR) for structural confirmation.

Introduction and Compound Profile

2-Ethoxy-4-(methoxymethyl)phenol, also known by trade names such as Methyl Diantilis, is an aromatic ether valued for its distinct vanilla, sweet, and spicy scent profile in fragrance formulations.^{[1][2]} As with any chemical substance intended for use in consumer products or as a potential intermediate in pharmaceutical synthesis, the establishment of stringent quality control (QC) parameters is critical. These parameters ensure batch-to-batch consistency, define the purity profile, and guarantee the safety and efficacy of the final product.

The quality control workflow for this compound is designed to confirm its identity, quantify its purity, and detect and characterize any potential impurities. Impurities can arise from the synthesis process (e.g., residual starting materials, by-products) or degradation over time. This guide provides the technical protocols to perform these critical assessments.

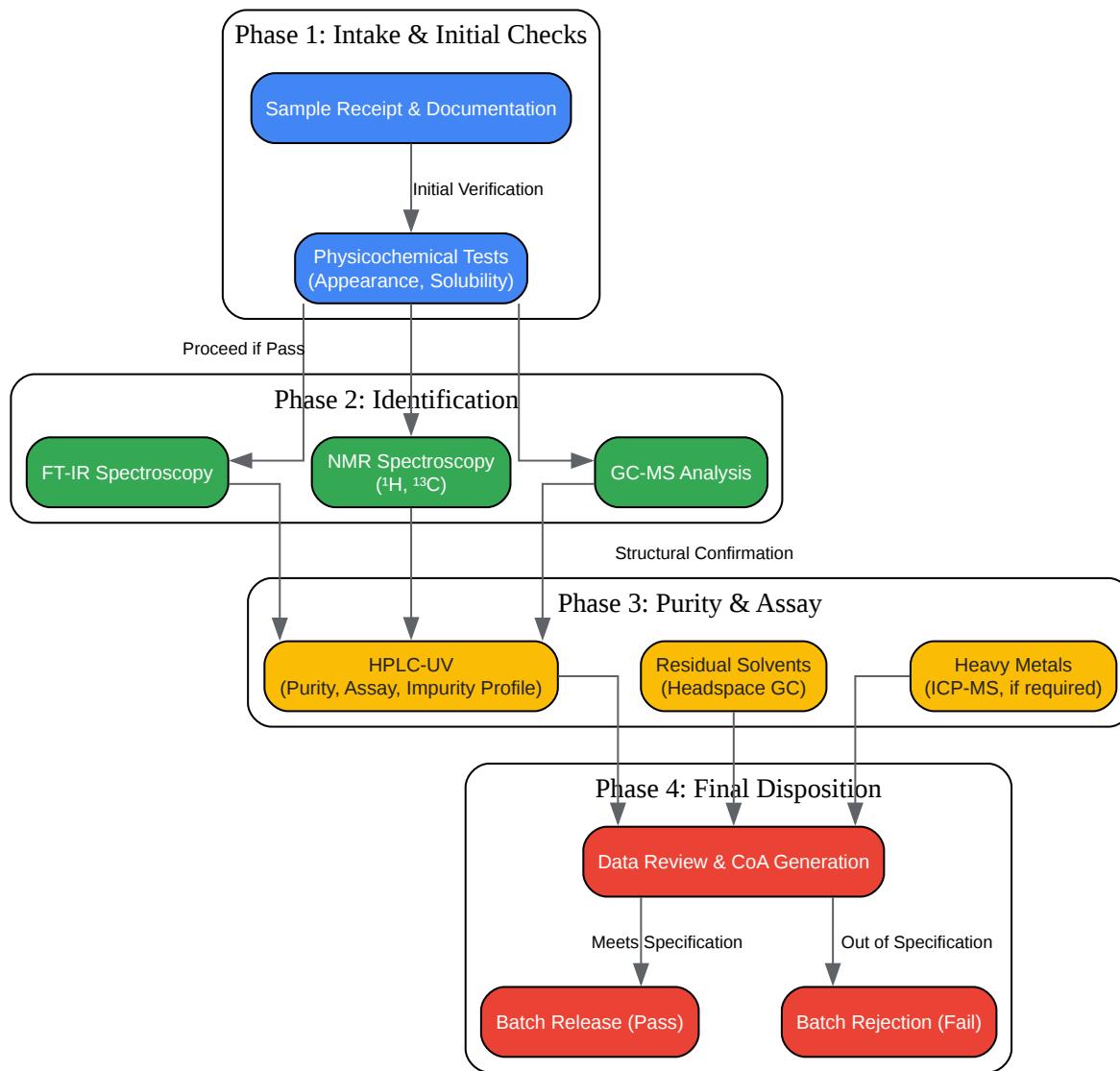
Physicochemical Properties

A foundational aspect of quality control is the verification of the compound's basic physical and chemical properties. These serve as the initial checkpoint in the identification process.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 5595-79-9 | [3][4] |
| Molecular Formula | C ₁₀ H ₁₄ O ₃ | [3][5] |
| Molecular Weight | 182.22 g/mol | [1][3] |
| IUPAC Name | 2-ethoxy-4-(methoxymethyl)phenol | [3] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid | |
| Boiling Point | 110-111 °C at 1 Torr | [5] |
| Density | ~1.087 g/cm ³ (Predicted) | [5] |
| Solubility | Soluble in ethanol, methanol. [1] Water solubility is low (est. 2262 mg/L at 25°C).[6] | |

Comprehensive Quality Control Workflow

A robust QC strategy involves a multi-tiered approach, beginning with sample reception and culminating in a final disposition decision. The following diagram illustrates the logical flow of the quality control process for **2-Ethoxy-4-(methoxymethyl)phenol**.

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Caption: Overall Quality Control Workflow for **2-Ethoxy-4-(methoxymethyl)phenol**.

Identification Protocols

Identity confirmation is paramount and is achieved using a combination of spectroscopic techniques that provide a unique "fingerprint" of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The resulting spectrum provides a unique fingerprint that can be compared against a reference standard. For **2-Ethoxy-4-(methoxymethyl)phenol**, we expect to see characteristic absorptions for the hydroxyl (O-H), ether (C-O-C), and aromatic ring functionalities.

Protocol:

- **Sample Preparation:** Acquire the spectrum using a neat liquid film on a salt plate (e.g., NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Parameters:**
 - Scan Range: 4000 - 650 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: Average 16 to 32 scans to achieve a good signal-to-noise ratio.
- **Data Analysis:** Compare the acquired spectrum to a verified reference spectrum. Key absorption bands to verify include:
 - $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretch from the phenolic group.
 - $\sim 3050\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretch.
 - $\sim 2980\text{-}2850 \text{ cm}^{-1}$: Aliphatic C-H stretch (from ethoxy and methoxymethyl groups).
 - $\sim 1600, \sim 1500 \text{ cm}^{-1}$: Aromatic C=C ring stretches.
 - $\sim 1250\text{-}1000 \text{ cm}^{-1}$: C-O stretch (strong bands from ether linkages and the phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule. It is a powerful tool for identity confirmation and can also be used to detect and quantify impurities if they have unique NMR signals.

Protocol (¹H NMR):

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer.
- **Data Analysis:** Based on the known structure and predicted spectra, assign the observed chemical shifts (δ), multiplicities, and integrations.
 - ~6.8-7.0 ppm: Aromatic protons (3H, complex multiplet).
 - ~5.5-6.0 ppm: Phenolic -OH proton (1H, broad singlet; may exchange with D₂O).
 - ~4.4 ppm: -CH₂- protons of the methoxymethyl group (2H, singlet).
 - ~4.1 ppm: -O-CH₂- protons of the ethoxy group (2H, quartet).
 - ~3.4 ppm: -OCH₃ protons of the methoxymethyl group (3H, singlet).
 - ~1.4 ppm: -CH₃ protons of the ethoxy group (3H, triplet).

Purity and Assay Determination Protocols

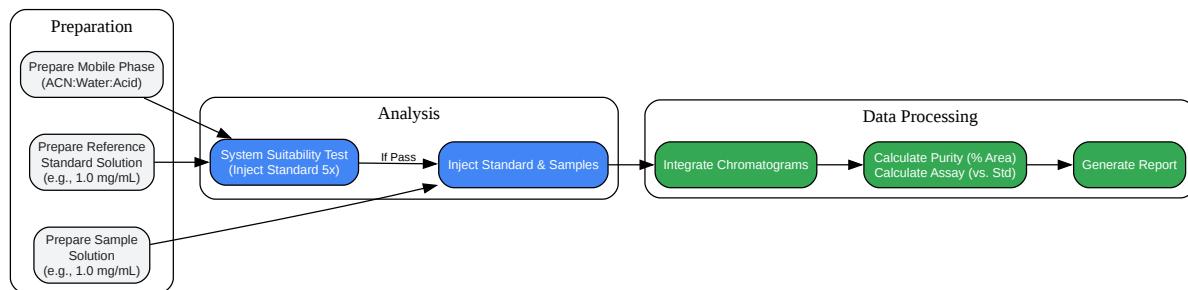
Chromatographic methods are the gold standard for separating the main component from impurities, allowing for accurate purity determination and potency (assay) measurement.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reverse-phase HPLC is the preferred method for analyzing phenolic compounds due to its high resolution, reproducibility, and robustness.^[7] This method can separate the

main analyte from non-volatile impurities, related substances, and degradation products. By using a reference standard of known purity, this method also serves as the assay.

Experimental Workflow Diagram:



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Caption: Experimental Workflow for HPLC Analysis.

Protocol:

- Instrumentation: An HPLC system equipped with a UV-Vis detector and a suitable data acquisition system.
- Chromatographic Conditions: This method is adapted from established protocols for **2-Ethoxy-4-(methoxymethyl)phenol** and similar phenolic compounds.^{[8][9][10]}
 - Column: Newcrom R1, 4.6 x 150 mm, 5 μ m, or equivalent C18 column.
 - Mobile Phase: Acetonitrile and Water containing 0.1% Phosphoric Acid.
 - Rationale: Acetonitrile is the organic modifier. Phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.

For MS compatibility, phosphoric acid should be replaced with 0.1% formic acid.[\[8\]](#)

- Gradient/Isocratic: An isocratic method (e.g., 60:40 Acetonitrile:Water) may be suitable. Method development is recommended to optimize separation from any specific impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: ~275-280 nm (scan for optimal wavelength).
- Injection Volume: 10 µL.
- System Suitability Testing (SST):
 - Rationale: SST is a non-negotiable part of the protocol that ensures the chromatographic system is performing adequately before any samples are analyzed. It makes the system self-validating for each run.
 - Procedure: Inject the reference standard solution five times.
 - Acceptance Criteria:
 - Tailing Factor: ≤ 2.0 .
 - Theoretical Plates (N): ≥ 2000 .
 - Relative Standard Deviation (RSD) of Peak Area: $\leq 2.0\%$.
- Purity Calculation:
 - Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main peak.
 - Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
- Assay Calculation:
 - Calculate the assay against a certified reference standard (CRS) of known purity.

- Formula: % Assay = (Area_Sample / Area_Std) x (Conc_Std / Conc_Sample) x Purity_Std.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis process or detecting volatile impurities not easily observed by HPLC. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[\[3\]](#)[\[11\]](#)

Protocol:

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
 - Inlet Temperature: 250 °C.
 - Injection Mode: Split (e.g., 50:1 split ratio).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Scan Range: 40 - 450 amu.
- Data Analysis:

- Identify the main peak by its retention time and mass spectrum.
- Compare the experimental mass spectrum with a library (e.g., NIST, Wiley) or a reference standard spectrum. The molecular ion peak (M^+) should be observed at m/z 182.
- Identify and quantify any impurities based on their respective spectra and peak areas.

Summary of Specifications

The following table provides a typical set of quality control specifications for **2-Ethoxy-4-(methoxymethyl)phenol**. The exact limits should be established and validated based on the specific manufacturing process and intended use of the material.

| Test | Method | Acceptance Criteria |
|---------------------|-------------------|--|
| Appearance | Visual Inspection | Conforms to standard |
| Identification | FT-IR | Spectrum corresponds to the reference standard |
| Identification | 1H NMR | Spectrum conforms to the structure |
| Purity (HPLC) | HPLC-UV | $\geq 99.0\%$ (Area %) |
| Individual Impurity | HPLC-UV | $\leq 0.15\%$ |
| Total Impurities | HPLC-UV | $\leq 0.5\%$ |
| Assay (HPLC) | HPLC-UV | 98.0% - 102.0% (on as-is basis) |
| Residual Solvents | Headspace GC | Conforms to ICH Q3C limits |

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